molecular formula C14H12N2O4 B8487701 N-(3-hydroxy-phenyl)-2-(4-nitrophenyl)-acetamide

N-(3-hydroxy-phenyl)-2-(4-nitrophenyl)-acetamide

Cat. No. B8487701
M. Wt: 272.26 g/mol
InChI Key: BIDSJTFCLFZENE-UHFFFAOYSA-N
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Patent
US07674918B2

Procedure details

Pyridine (14 g, 0.18 Mol) and 4-nitrophenylacetic acid (32 g, 0.18 Mol) were stirred in toluene (100 ml) whilst trimethylacetylchloride (21 g, 0.18 Mol) was added. The toluene was evaporated to yield 4-nitrophenylacetic-trimethylacetic anhydride. 3-Aminophenol (20 g, 0.18 Mol) was stirred in DMF (100 ml) and treated with the mixed anhydride and pyridine (14 g) in dimethylformamide (DMF) dropwise. The solution was diluted with water and the product isolated by filtration and dried (19 g, 39%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.CC(C)(C)C([O:13][C:14](=O)[CH2:15][C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1)=O.N1C=CC=CC=1>CN(C)C=O.O>[OH:8][C:4]1[CH:3]=[C:2]([NH:1][C:14](=[O:13])[CH2:15][C:16]2[CH:17]=[CH:18][C:19]([N+:22]([O-:24])=[O:23])=[CH:20][CH:21]=2)[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OC(CC1=CC=C(C=C1)[N+](=O)[O-])=O)(C)C
Name
Quantity
14 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried (19 g, 39%)

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C=CC1)NC(CC1=CC=C(C=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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